2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a benzodioxole moiety, a difluorophenyl group, and a pyrazolopyrazine core, making it a molecule of interest in various fields of research.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-2-3-15(22)13(7-14)10-24-5-6-25-17(20(24)26)9-16(23-25)12-1-4-18-19(8-12)28-11-27-18/h1-8,16-17,23H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFMLNJJLJQADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(C=C2)CC3=C(C=CC(=C3)F)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Difluorophenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the difluorophenyl group.
Construction of the Pyrazolopyrazine Core: This can be synthesized through a series of condensation reactions involving hydrazine derivatives and appropriate diketones.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the pyrazolopyrazine core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar compounds might include other pyrazolopyrazine derivatives or molecules containing benzodioxole and difluorophenyl groups. Compared to these, 2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one may offer unique properties such as enhanced stability, reactivity, or biological activity.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies and findings.
- Chemical Formula : C₁₃H₈F₂N₄O₃
- Molecular Weight : 298.22 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. Specifically, compounds similar to the target compound have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth. For instance:
- In Vitro Studies : The compound demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives is notable. Studies have shown that these compounds can inhibit inflammatory mediators and pathways:
- Mechanism of Action : The inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines have been documented in related compounds .
Antibacterial and Antifungal Properties
Several studies have reported the antibacterial and antifungal activities of pyrazoles:
- Activity Spectrum : The compound exhibited activity against Gram-positive and Gram-negative bacteria as well as various fungal strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Neuroprotective Effects
Emerging research suggests that certain pyrazolo derivatives may offer neuroprotective benefits:
- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo derivatives is crucial for optimizing their biological activity. Key points include:
- Substituent Influence : The presence of difluorophenyl and benzodioxole moieties enhances bioactivity by increasing lipophilicity and improving receptor binding affinity.
| Substituent | Effect on Activity |
|---|---|
| Benzodioxole | Enhances solubility and bioavailability |
| Difluorophenyl | Increases potency through better interaction with targets |
Study 1: Antitumor Activity in Breast Cancer
A study evaluated the efficacy of similar pyrazolo compounds in combination with doxorubicin. Results showed that certain derivatives increased the cytotoxic effect on resistant breast cancer cells .
Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation, a pyrazolo derivative reduced edema and inflammatory cell infiltration significantly compared to controls .
Q & A
Basic Questions
Q. What are the recommended synthetic strategies for synthesizing pyrazolo[1,5-a]pyrazin-4-one derivatives like this compound?
- Methodological Answer : Utilize cyclization reactions involving diaryl-substituted pyrazolone precursors. For example, base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols can yield structurally diverse analogs (e.g., 46–63% yields, as in ). Optimize solvent systems (e.g., ethanol or methanol) and reflux conditions to improve reaction efficiency. Purification via recrystallization from polar aprotic solvents (e.g., DMF/EtOH mixtures) is critical to isolate high-purity products .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement (R factor < 0.05) and ORTEP-III for visualizing molecular packing and hydrogen-bonding networks .
- Spectroscopy : Confirm aromatic substituents via NMR (e.g., benzodioxol protons at δ 6.7–7.2 ppm) and NMR (carbonyl signals at ~165 ppm). FTIR can validate carbonyl (1650–1700 cm) and C-F (1100–1250 cm) groups .
- Mass spectrometry : HRMS with ESI+ ionization (e.g., [M+H]) ensures accurate molecular weight confirmation (e.g., ±0.002 Da tolerance) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when refining this compound’s structure?
- Methodological Answer :
- Cross-validate data using multiple software (e.g., SHELX for refinement and PLATON for symmetry checks). Adjust absorption correction parameters (e.g., multi-scan in SADABS) to address anisotropic displacement errors .
- Analyze thermal ellipsoid plots (via ORTEP-3) to identify disordered regions and apply constraints (e.g., ISOR commands in SHELXL) .
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent variation : Replace the 2,5-difluorophenyl group with electron-withdrawing (e.g., 3,5-dichlorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess electronic effects on bioactivity ( ).
- Scaffold modification : Introduce heteroatoms (e.g., S or O) into the pyrazinone ring and evaluate conformational changes via DFT calculations .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .
Q. How should researchers address low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Reaction optimization : Screen catalysts (e.g., p-TsOH for cyclization) and adjust stoichiometry (e.g., 1.2 equiv of aryl amines) to suppress side reactions .
- Intermediate stabilization : Protect reactive groups (e.g., hydroxyls via silylation) during early steps. Monitor reaction progress via TLC or LC-MS to isolate bottlenecks .
- Scale-up considerations : Transition from batch to flow chemistry for exothermic steps (e.g., diazo couplings) to improve reproducibility .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing contradictory biological activity data across analogs?
- Methodological Answer :
- Apply multivariate analysis (e.g., PCA or PLS-DA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outliers.
- Use Bayesian models to quantify uncertainty in IC measurements and identify confounding variables (e.g., solvent polarity in assays) .
Q. How can researchers validate the purity of this compound for in vivo studies?
- Methodological Answer :
- HPLC-MS : Use a C18 column (e.g., 2.6 µm, 100 Å) with gradient elution (ACN/HO + 0.1% formic acid) to detect impurities (<0.1%).
- Elemental analysis : Confirm C, H, N content (±0.3% tolerance) to rule out hydrate or solvate forms .
Theoretical Frameworks
Q. How to integrate computational chemistry into the study of this compound’s reactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
